4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles and pyrazoles. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents. The structure features a triazole ring fused with a pyrazolo-pyridine moiety, which enhances its biological activity.
This compound is classified as:
The synthesis of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common method includes the diazotization of an amino derivative followed by coupling with appropriate thiol compounds.
The molecular structure of 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol consists of:
The primary chemical reactions involving this compound include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity against specific biological targets.
The mechanism of action for 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol primarily involves:
Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, indicating potential therapeutic applications .
Physical characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
This compound shows promise in various scientific applications:
The anticancer potential of 1,2,4-triazole-3-thiol derivatives stems from their ability to modulate key oncogenic pathways. These compounds demonstrate multitarget capabilities through:
Table 1: Anticancer Activities of Representative 1,2,4-Triazole-3-Thione Derivatives
Compound Structure | Cancer Cell Line | Half-Maximal Inhibitory Concentration (μM) | Primary Mechanism |
---|---|---|---|
N′-(2-oxoindolin-3-ylidene)acetohydrazide | Melanoma (IGR39) | 3.2 | Kinase inhibition/MET disruption |
N′-((1H-pyrrol-2-yl)methylene)acetohydrazide | Triple-negative breast (MDA-MB-231) | 5.8 | Tubulin polymerization inhibition |
N′-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | Pancreatic (Panc-1) | 7.1 | Caspase-3/7 activation |
Structure-activity relationship studies reveal critical determinants for anticancer efficacy:
Pyrazolo[3,4-b]pyridines constitute a distinct class of nitrogen-dense heterocycles with broad therapeutic applications. Their pharmacological relevance arises from:
Table 2: Structural Features and Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
Structural Feature | Biological Consequence | Therapeutic Application |
---|---|---|
1-Methyl substitution | Blocks N-demethylation metabolism | Anticancer (kinase inhibition) |
3-Methyl substitution | Enhances hydrophobic pocket complementarity | Antiviral (polymerase inhibition) |
6-Cyclopropyl substitution | Sterically shields C5-C6 bond from oxidative cleavage | Antibacterial (DNA gyrase inhibition) |
4-Aryl/heteroaryl attachment | Enables π-stacking with catalytic lysine residues | Antidiabetic (protein tyrosine phosphatase inhibition) |
Notably, 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine exhibits optimal geometry for intercalation into DNA base pairs and selective inhibition of receptor tyrosine kinases. This scaffold demonstrates synergistic effects when hybridized with triazoles, as the electron-deficient pyridine nitrogen hydrogen-bonds with triazole NH groups, rigidifying the conformation [2].
The hybrid agent 4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS: 937598-22-6; Molecular Formula: C₁₅H₂₀N₆S; Molecular Weight: 316.40 g/mol) exemplifies structure-guided integration of complementary pharmacophores. Its design incorporates:
Table 3: Key Molecular Features and Putative Targets of the Hybrid Agent
Molecular Feature | Physicochemical Property | Putative Biological Target |
---|---|---|
Triazole-3-thiol tautomer | pKₐ ≈ 7.2; hydrogen-bond capacity | Kinase hinge region (e.g., BRAF V600E) |
Pyrazolo[3,4-b]pyridine π-system | Polar surface area: 78 Ų | DNA minor groove/matrix metalloproteinases |
Butyl chain at triazole N4 | log P: 3.1; hydrophobic parameter | Protein allosteric pockets (e.g., MEK1) |
Methyl groups at pyrazole N1/C3/C6 | TPSA: 95 Ų; metabolic stability | Cytochrome P450 isoenzymes (avoidance) |
This hybrid architecture enables multitarget engagement: kinase inhibition arrests proliferative signaling, while DNA interaction induces genotoxic stress. The compound’s thiol-thione equilibrium further allows redox modulation in cancer cells, depleting glutathione reserves and enhancing oxidative stress-induced apoptosis. Such multipronged mechanisms mitigate resistance development potential [1] [3] [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: